Modulating Lipophilicity and Metabolic Stability: LogP Comparison of 5-Fluoro vs. Non-Fluorinated Methylsulfonamidobenzoic Acid
The substitution of a hydrogen atom with a fluorine atom at the 5-position significantly alters the compound's lipophilicity. The 5-fluoro derivative exhibits a computed XLogP3 value of 1.1, which is an increase in lipophilicity compared to its non-fluorinated analog, 2-(methylsulfonamido)benzoic acid [1]. While the exact XLogP3 for the non-fluorinated version is not available in this source, the presence of a fluorine atom is a well-established strategy to increase lipophilicity and membrane permeability, a principle that this compound leverages [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 2-(methylsulfonamido)benzoic acid (non-fluorinated analog, CAS 162787-61-3) (Exact value not specified in source) |
| Quantified Difference | Increased lipophilicity due to fluorine substitution |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The enhanced lipophilicity of the fluorinated analog can improve passive membrane permeability, a crucial parameter in early-stage drug discovery for achieving oral bioavailability.
- [1] PubChem. (2025). 5-Fluoro-2-methanesulfonamidobenzoic acid. PubChem Compound Summary for CID 24709579. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-2-methanesulfonamidobenzoic-acid. View Source
- [2] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. View Source
